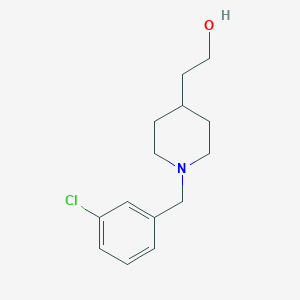
2-(1-(3-Chlorbenzyl)piperidin-4-yl)ethan-1-ol
Übersicht
Beschreibung
2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol is a chemical compound characterized by its complex molecular structure, which includes a piperidine ring, a chlorobenzyl group, and an ethan-1-ol moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and medicinal chemistry.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antimalarial properties. Its interaction with biological targets can be explored for developing new therapeutic agents.
Medicine: The compound and its derivatives may have applications in drug discovery and development. Studies are ongoing to evaluate its efficacy and safety in various medical contexts.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Similar compounds have been identified as inhibitors ofglutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a process that is particularly important in rapidly proliferating cells, such as cancer cells .
Mode of Action
This inhibition could potentially disrupt the metabolic processes of target cells, leading to a decrease in their proliferation and survival .
Biochemical Pathways
Given its potential role as a glutaminase 1 inhibitor, it can be inferred that this compound may affect theglutamine metabolism pathway . By inhibiting glutaminase 1, this compound could disrupt the conversion of glutamine to glutamate, thereby affecting the production of key metabolites and energy sources in target cells .
Biochemische Analyse
Biochemical Properties
2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutaminase 1, an enzyme involved in glutamine metabolism . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to upregulate reactive oxygen species (ROS) levels in mitochondria, impacting cellular oxidative stress responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it has been identified as a selective inhibitor of glutaminase 1, which plays a role in glutamine metabolism . This inhibition can lead to alterations in metabolic flux and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, impacting its efficacy and stability in experimental conditions. Long-term studies have shown that it can have sustained effects on cellular metabolism and function, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
In animal models, the effects of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol vary with different dosages. Studies have shown that at lower doses, it can modulate enzyme activity without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol is involved in various metabolic pathways, particularly those related to glutamine metabolism. It interacts with enzymes such as glutaminase 1, affecting metabolic flux and metabolite levels . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol within cells and tissues are critical for its function. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall efficacy in biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-piperidinol with 3-chlorobenzyl chloride under suitable conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like chromium(VI) oxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of substituted piperidines.
Vergleich Mit ähnlichen Verbindungen
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-ol
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-ol
Uniqueness: 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol is unique due to its specific structural features, which differentiate it from other similar compounds
Eigenschaften
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIJUHXJHLPKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


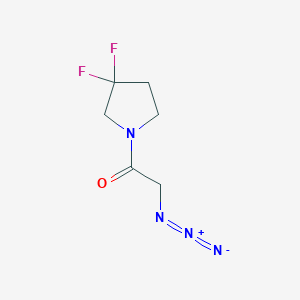



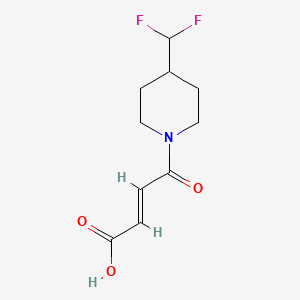
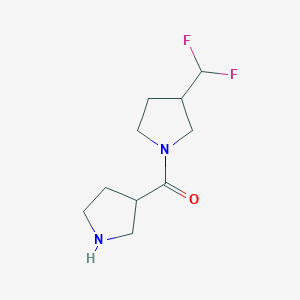
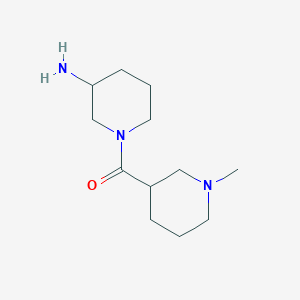

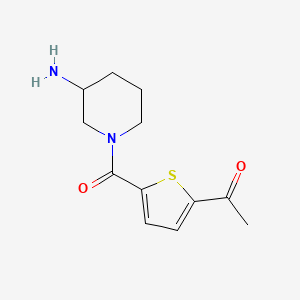
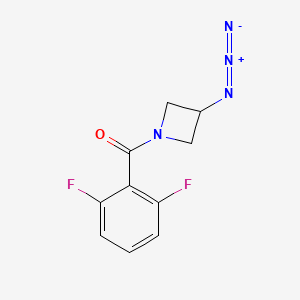
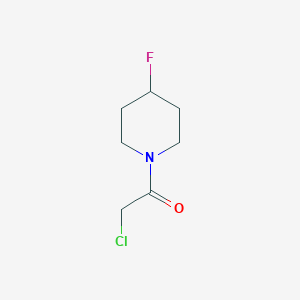

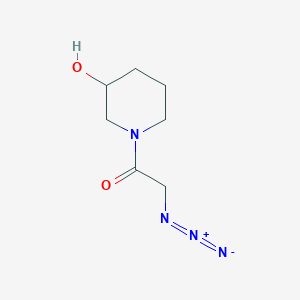
![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1489215.png)
